Benzooxazole-2-carboxylic acid
Overview
Description
Benzooxazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H5NO3. It consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the second position of the oxazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Benzoxazole-2-carboxylic acid, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been shown to modulate molecular targets implicated in cancer pathogenesis, including poly (adp-ribose) polymerase, mitogen-activated protein kinase kinase (mek), and cytochrome p450 enzyme .
Biochemical Pathways
Benzoxazole derivatives, including benzoxazole-2-carboxylic acid, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They have shown potent anticancer activity, suggesting their involvement in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
The synthesis of benzoxazole derivatives has been achieved via different methodologies including solution-phase, solid-phase, and green synthesis , suggesting that the synthesis environment can influence the properties of the resulting compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzooxazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with carbonyl compounds such as aldehydes, ketones, carboxylic acids, esters, and acyl chlorides . The reaction typically requires catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under various conditions .
Industrial Production Methods: In industrial settings, this compound is often produced using benzoxazole and carbon dioxide in the presence of potassium hydroxide and a gold catalyst. The reaction is carried out in tetrahydrofuran at room temperature and high pressure .
Chemical Reactions Analysis
Types of Reactions: Benzooxazole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Benzooxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Benzooxazole-2-carboxylic acid can be compared with other similar compounds, such as:
- Benzimidazole-2-carboxylic acid
- Benzothiazole-2-carboxylic acid
- Benzisoxazole-2-carboxylic acid
Uniqueness: What sets this compound apart is its unique structural features, which allow it to form specific interactions with biological targets. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1,3-benzoxazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJOERCBNIOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608772 | |
Record name | 1,3-Benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21598-08-3 | |
Record name | 1,3-Benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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